1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The structure of this compound features a quinoline core with a carboxylic acid group at the 4-position and a methyl group at the 1-position.
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the quinoline ring system .
Industrial production methods often involve the use of microwave-assisted synthesis or conventional heating techniques to optimize yield and purity. For instance, the reaction of diethyl ethoxymethylenemalonate with an appropriate aniline derivative under reflux conditions can yield the desired product .
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-methyl-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position instead of a carboxylic acid group.
Quinolone antibiotics: These compounds, such as nalidixic acid, have a similar quinoline core but differ in their substituents and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-2-oxoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUDHXQUWBZZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440350 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62542-44-3 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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